Epeleuton

Description

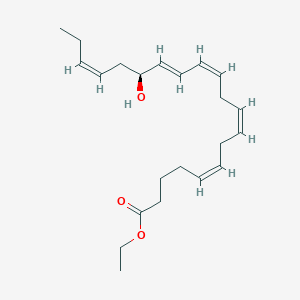

Structure

3D Structure

Properties

CAS No. |

1667760-39-5 |

|---|---|

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate |

InChI |

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1 |

InChI Key |

DJYKWMOPVZGTRJ-PILRRHKESA-N |

SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epeleuton; |

Origin of Product |

United States |

Foundational & Exploratory

Epeleuton's Mechanism of Action in Sickle Cell Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epeleuton (15-hydroxy eicosapentaenoic acid ethyl ester) is a novel, orally administered synthetic omega-3 fatty acid demonstrating a multimodal mechanism of action with significant therapeutic potential for sickle cell disease (SCD).[1][2][3] Preclinical evidence robustly supports its role in mitigating key pathophysiological drivers of SCD, including inflammation, vascular dysfunction, and red blood cell abnormalities.[4] this compound targets both the inflammatory and hemolytic components of the disease, a unique dual action that distinguishes it from current therapeutic options. This technical guide provides an in-depth review of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic effects in sickle cell disease stem from its ability to reprogram the lipidomic profile in target organs, leading to a pro-resolving state that counteracts the chronic inflammation and vascular dysfunction characteristic of SCD.[1][3][5] Its active moiety, 15(S)-HEPE, is a naturally occurring fatty acid that has been shown to positively impact red blood cell health, reduce hemolytic anemia, and mitigate blood vessel inflammation and organ damage.[6]

The core mechanism can be summarized as follows:

-

Anti-Inflammatory and Pro-Resolving Effects: this compound modulates inflammatory pathways, primarily by inhibiting the activation of the NF-kB pathway and downregulating the NLRP3 inflammasome.[1][3][5] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

-

Reduction of Vaso-Occlusion: By decreasing the adhesion of sickle red blood cells (RBCs), neutrophils, and platelets to the vascular endothelium, this compound addresses a primary cause of vaso-occlusive crises (VOCs).[7] This is achieved by reducing the expression of key adhesion molecules on endothelial cells.

-

Improvement in Red Blood Cell Health and Hemolysis: Preclinical studies indicate that this compound improves red blood cell features, leading to reduced hemolysis and sickling.[1][3][5] It also normalizes the tyrosine-phosphorylation profile of red cell membrane proteins.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in a humanized mouse model of sickle cell disease.

Table 1: Effect of this compound on Inflammatory Markers and Adhesion Molecules

| Parameter | Model | Treatment | Outcome | Source |

| Circulating Neutrophils (CD45+Ly6G+ cells) | Humanized SCD Mice | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction compared to vehicle-treated SCD mice. | [1] |

| NF-kB p65 Phosphorylation | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Prevention of activation. | [1] |

| VCAM-1 Expression | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. | |

| ICAM-1 Expression | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. | |

| E-selectin Expression | Humanized SCD Mice (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Down-regulation. | [2] |

| Thromboxane Synthase 1 (TXAS) | Humanized SCD Mice (Lung) | This compound (1,000 mg/kg/day for 6 weeks) | Reduction in expression. | |

| Endothelin-1 (ET-1) | Humanized SCD Mice (Lung, Kidney, Liver) | This compound (1,000 mg/kg/day for 6 weeks) | Significant reduction in expression. |

Table 2: Effect of this compound on Red Blood Cell Adhesion

| Parameter | Model | Treatment | Outcome | Source |

| SCD Patient RBC Adhesion to Heme-Activated Endothelium | Endothelialized microfluidic system | 15(S)-HEPE (50µM and 100µM) | Significant decrease in adhesion at both concentrations (p=0.01 at 50µM, p=0.001 at 100µM). | [7] |

Key Signaling Pathways and Experimental Workflows

This compound's Impact on the NF-kB Signaling Pathway

This compound exerts a significant portion of its anti-inflammatory effects by intervening in the NF-kB signaling cascade. In the context of sickle cell disease, inflammatory triggers lead to the activation of NF-kB, which in turn promotes the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules. This compound has been shown to prevent the phosphorylation and subsequent activation of the NF-kB p65 subunit.[1]

References

- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound-scdtrial.com [this compound-scdtrial.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Signaling Pathways of 15(S)-HEPE Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosapentaenoic acid (15(S)-HEPE) ethyl ester, also known as epeleuton, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3][4][5] Following oral administration, it is readily hydrolyzed to its active form, 15(S)-HEPE, a naturally occurring lipid mediator.[3][4][6] This molecule exerts significant pleiotropic, anti-inflammatory, and pro-resolving effects through distinct signaling pathways. This technical guide provides a comprehensive overview of the core signaling mechanisms of 15(S)-HEPE, focusing on its direct interaction with Peroxisome Proliferator-Activated Receptor γ (PPARγ) and its role as a precursor to specialized pro-resolving mediators (SPMs), specifically lipoxins of the 5-series. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Introduction: From Prodrug to Pleiotropic Mediator

15(S)-HEPE ethyl ester is designed as a stable prodrug for the systemic delivery of 15(S)-HEPE.[6] In vivo, esterases rapidly convert the ethyl ester to the biologically active 15(S)-HEPE.[4][6] The parent compound, EPA, is a well-known substrate for various lipoxygenase (LOX) enzymes, with 15-lipoxygenase (15-LOX) catalyzing the formation of 15(S)-HEPE.[7][8] This endogenous production highlights the physiological relevance of 15(S)-HEPE as a signaling molecule.

The therapeutic effects of 15(S)-HEPE are attributed to its ability to modulate multiple cellular processes, primarily through two key signaling pathways:

-

Direct activation of PPARγ: 15(S)-HEPE acts as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis.[1][9][10]

-

Conversion to Lipoxins: 15(S)-HEPE serves as a substrate for 5-lipoxygenase, leading to the biosynthesis of lipoxin A5 (LXA5) and lipoxin B5 (LXB5), potent anti-inflammatory and pro-resolving mediators.[6]

This guide will delve into the molecular details of these pathways, presenting supporting quantitative data and outlining the experimental methodologies used to elucidate these mechanisms.

The PPARγ Signaling Pathway

15(S)-HEPE has been identified as a functional ligand for PPARγ.[1][9][10] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression.[11][12]

Mechanism of Action

The activation of PPARγ by 15(S)-HEPE initiates a signaling cascade that culminates in the modulation of inflammatory responses. A key downstream effect is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] This inhibition is thought to occur through multiple mechanisms, including the prevention of NF-κB's binding to its target DNA sequences.[1] By suppressing NF-κB activity, 15(S)-HEPE downregulates the expression of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Furthermore, PPARγ activation by 15(S)-HEPE can upregulate the expression of anti-inflammatory and metabolic regulatory proteins. For instance, studies have shown that PPARγ agonists can increase the expression and secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[12][13][14]

References

- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound-scdtrial.com [this compound-scdtrial.com]

- 5. Adiponectin Regulation of Stellate Cell Activation via PPARγ-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]

- 7. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The adiponectin-PPARγ axis in hepatic stellate cells regulates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARγ-Independent Increase in Glucose Uptake and Adiponectin Abundance in Fat Cells - PMC [pmc.ncbi.nlm.nih.gov]

Epeleuton's Effect on Inflammatory Markers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epeleuton, a novel synthetic second-generation n-3 fatty acid, has demonstrated significant potential in modulating inflammatory processes. As 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, its mechanism of action is thought to be pleiotropic, influencing key inflammatory pathways.[1] Preclinical and clinical studies have explored its effects on a range of inflammatory biomarkers, suggesting a therapeutic role in conditions with an underlying inflammatory pathology, such as non-alcoholic fatty liver disease (NAFLD) and sickle cell disease (SCD). This document provides an in-depth technical guide on the current understanding of this compound's impact on inflammatory markers, detailing experimental protocols, presenting quantitative data from clinical investigations, and visualizing the proposed mechanisms of action.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a derivative of eicosapentaenoic acid (EPA) and is metabolized to 15(S)-HEPE, an endogenous anti-inflammatory mediator.[1] Its development has been driven by the need for more potent and targeted anti-inflammatory agents. Research suggests that this compound exerts its effects through various mechanisms, including the inhibition of pro-inflammatory signaling cascades and the downregulation of adhesion molecules.[2][3] This whitepaper synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.

Clinical and Preclinical Data on Inflammatory Markers

This compound's impact on inflammatory markers has been investigated in both clinical and preclinical settings. The following sections present a summary of the key findings.

Clinical Studies in Non-Alcoholic Fatty Liver Disease (NAFLD)

A key clinical trial investigated the effects of this compound in adults with NAFLD. While the primary endpoints related to liver health were not met, a post-hoc analysis revealed significant effects on various cardiometabolic and inflammatory markers.[1][4]

The following table summarizes the changes in a panel of circulating inflammatory and cardiovascular risk markers in patients with NAFLD treated with this compound (2 g/day ) or placebo for 16 weeks. The data is derived from a proteomics analysis using the Olink INFLAMMATION panel.

| Protein Target | Gene Name | Treatment Group (this compound 2 g/day ) | Placebo Group | p-value |

| Chemokines & Cytokines | ||||

| CCL19 | CCL19 | ↓ | ↑ | <0.05 |

| CCL23 | CCL23 | ↓ | ↑ | <0.05 |

| CCL25 | CCL25 | ↓ | ↔ | <0.05 |

| IL-12B | IL12B | ↓ | ↑ | <0.05 |

| Adhesion Molecules | ||||

| VCAM-1 | VCAM1 | ↓ | ↑ | <0.05 |

| ICAM-1 | ICAM1 | ↓ | ↑ | <0.05 |

| E-selectin | SELE | ↓ | ↔ | <0.05 |

| TNF Receptor Superfamily | ||||

| TNFRSF9 | TNFRSF9 | ↓ | ↑ | <0.05 |

| TNFRSF10B | TNFRSF10B | ↓ | ↑ | <0.05 |

| Other Inflammatory Markers | ||||

| SAA4 | SAA4 | ↓ | ↑ | <0.05 |

| PLTP | PLTP | ↓ | ↑ | <0.05 |

| PI3 | PI3 | ↓ | ↑ | <0.05 |

Note: This table represents a selection of significantly altered proteins. Arrows indicate the direction of change (↓ decrease, ↑ increase, ↔ no significant change) from baseline. For full dataset, refer to the source publication.

Notably, in this study, high-sensitivity C-reactive protein (hsCRP) levels were not significantly reduced with the 2 g/day dose of this compound.[1]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]

-

Participants: 96 adults with NAFLD and a body mass index of 25 to 40.[4]

-

Intervention: Participants were randomized to receive this compound 2 g/day , this compound 1 g/day , or placebo for 16 weeks.[4]

-

Inflammatory Marker Analysis: A panel of 92 inflammation-related protein biomarkers was measured in plasma samples using the Olink INFLAMMATION panel (Olink Proteomics, Uppsala, Sweden). This proximity extension assay (PEA) technology allows for high-throughput, multiplex protein detection with high sensitivity and specificity.

Preclinical Studies in Sickle Cell Disease (SCD)

Preclinical studies using a humanized mouse model of SCD have provided insights into this compound's mechanism of action in a state of chronic inflammation and vascular dysfunction. These studies show that this compound can mitigate the inflammatory vasculopathy associated with SCD.[2][3]

-

Downregulation of Adhesion Molecules: this compound treatment led to a significant reduction in the expression of key adhesion molecules involved in the vaso-occlusive crises of SCD, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin.[3]

-

Inhibition of NF-κB Signaling: this compound was shown to prevent the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2]

-

Suppression of the NLRP3 Inflammasome: The treatment also led to the downregulation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[2]

-

Reduced C-reactive Protein: In the mouse model, this compound-treated animals showed lower levels of plasma C-reactive protein.[2]

-

Animal Model: Townes humanized sickle cell mice, which express human sickle hemoglobin and replicate many of the features of human SCD.

-

Intervention: Mice were treated with this compound or a vehicle control.

-

Inflammatory Marker Analysis: The expression of inflammatory proteins in tissues was assessed using techniques such as immunoblotting to quantify the levels of specific proteins like VCAM-1, E-selectin, and components of the NF-κB and NLRP3 inflammasome pathways.

Visualizing this compound's Mechanism of Action and Experimental Workflows

To further elucidate the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow of the NAFLD Clinical Trial

Caption: Experimental workflow of the NAFLD clinical trial.

Discussion and Future Directions

The available data indicate that this compound has a measurable effect on a range of inflammatory markers. In a clinical setting for NAFLD, this compound (2 g/day ) significantly reduced levels of several circulating chemokines, adhesion molecules, and members of the TNF receptor superfamily.[1] This suggests a broad anti-inflammatory and endothelial-stabilizing effect. The lack of a significant effect on hsCRP in this study may indicate a more targeted mechanism of action that does not strongly influence this particular acute-phase reactant at the dose tested.

Preclinical data from SCD models strongly support an anti-inflammatory mechanism of action for this compound, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[2] These findings provide a strong rationale for the ongoing clinical development of this compound in SCD (NCT05861453), where endpoints include changes in adhesion molecules like P-selectin and E-selectin.[5][6][7]

Future research should focus on elucidating the precise molecular interactions of this compound and its metabolites with components of the inflammatory signaling cascade. Further clinical trials are warranted to confirm the anti-inflammatory effects of this compound in larger patient populations and across different inflammatory conditions. The results of the ongoing SCD trial will be particularly insightful in translating the promising preclinical findings to a clinical benefit.

Conclusion

This compound demonstrates a consistent anti-inflammatory profile across both preclinical models and clinical studies. Its ability to downregulate key inflammatory pathways and reduce the expression of multiple inflammatory markers underscores its potential as a novel therapeutic agent for a variety of inflammatory diseases. The data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

References

- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olink Target 96 Inflammatory Panel - Creative Proteomics [olinkpanel.creative-proteomics.com]

- 3. psomagen.com [psomagen.com]

- 4. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tataa.com [tataa.com]

- 7. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Epeleuton: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epeleuton is a novel, synthetic, second-generation n-3 fatty acid derivative under investigation as a potential therapeutic agent for inflammatory conditions, most notably Sickle Cell Disease (SCD). Developed by the Irish biopharmaceutical company Afimmune, this compound has demonstrated a unique dual mechanism of action that addresses both the inflammatory cascades and the hematological abnormalities characteristic of SCD.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with available preclinical and clinical data.

Discovery and Development

This compound, chemically known as 15-hydroxy eicosapentaenoic acid (15(S)-HEPE) ethyl ester, was identified and is being developed by Afimmune, a clinical-stage drug discovery and development company headquartered in Dublin, Ireland.[1][2] The rationale for its development stems from the growing understanding of the role of lipid mediators in resolving inflammation. This compound is a stabilized synthetic version of an endogenous metabolite of eicosapentaenoic acid (EPA), designed to harness the pro-resolving and anti-inflammatory properties of these natural signaling molecules.[4]

The therapeutic focus for this compound has been primarily on Sickle Cell Disease, a debilitating genetic blood disorder. Recognizing the significant unmet medical need in this patient population, Afimmune has advanced this compound through preclinical and into clinical development for this indication.[1][5] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for the treatment of SCD, highlighting its potential significance.[5]

Synthesis of this compound

While a detailed, step-by-step proprietary synthesis protocol for this compound is not publicly available, the synthesis of 15(S)-HEPE ethyl ester can be approached through chemoenzymatic or stereospecific chemical synthesis methods.

General Chemoenzymatic Synthesis Approach:

A likely synthetic route involves the use of a stereoselective enzyme, such as a lipoxygenase or a lipase, to introduce the hydroxyl group at the C15 position of the eicosapentaenoic acid (EPA) backbone with the desired (S)-stereochemistry. The general steps would include:

-

Enzymatic Oxidation: Incubation of EPA ethyl ester with a specific 15-lipoxygenase (15-LOX) enzyme to stereoselectively introduce a hydroperoxy group at the C15 position, forming 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) ethyl ester.

-

Reduction: Reduction of the hydroperoxy intermediate to the corresponding hydroxyl group using a mild reducing agent, such as sodium borohydride or triphenylphosphine, to yield 15(S)-HEPE ethyl ester.

-

Purification: Purification of the final product using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

Illustrative Workflow for Chemoenzymatic Synthesis:

Caption: Chemoenzymatic synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both the chronic inflammation and the pathophysiology of red blood cells in Sickle Cell Disease.

Anti-inflammatory Effects: Modulation of NF-κB and NLRP3 Inflammasome Signaling

In the inflammatory milieu of SCD, the transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively activated, leading to the upregulation of pro-inflammatory cytokines and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB.[1] This, in turn, downregulates the expression of downstream targets, including the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. By suppressing the NF-κB/NLRP3 inflammasome axis, this compound reduces the production of these key inflammatory mediators.

Signaling Pathway of this compound's Anti-inflammatory Action:

Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.

Effects on Red Blood Cells and Vaso-occlusion

A hallmark of SCD is the increased adhesion of sickled red blood cells (RBCs) to the vascular endothelium, a critical step in the initiation of vaso-occlusive crises (VOCs). This compound has been shown to reduce the adhesion of sickle RBCs to the endothelium.[6][7] This effect is likely mediated by its ability to downregulate the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells. By reducing RBC adhesion, this compound has the potential to prevent the cascade of events that lead to vaso-occlusion and the associated debilitating pain and organ damage.

Logical Flow of this compound's Action on Vaso-occlusion:

Caption: this compound's impact on reducing red blood cell adhesion and vaso-occlusion.

Preclinical Data

Preclinical studies in humanized sickle cell disease mouse models have provided significant evidence for the therapeutic potential of this compound.

| Parameter | Model | Treatment | Key Findings | Reference |

| Inflammation | Humanized SCD Mice | This compound (oral) | Reduced circulating neutrophils; Downregulated NF-κB and NLRP3 inflammasome activation in the lungs. | [1] |

| Vascular Adhesion | Humanized SCD Mice | This compound (oral) | Decreased expression of VCAM-1 and E-selectin in the lungs. | [1] |

| Red Blood Cell Adhesion | In vitro microfluidic assay with SCD patient RBCs | 15(S)-HEPE (active metabolite) | Significantly decreased adhesion of sickle RBCs to activated endothelial cells. | [6][7] |

| Hemolysis | Humanized SCD Mice | This compound (oral) | Reduced markers of hemolysis. | [8] |

Clinical Development

This compound is currently being evaluated in a Phase 2 clinical trial for the treatment of Sickle Cell Disease (NCT05861453). This open-label study is designed to assess the pharmacokinetics, pharmacodynamics, and safety of orally administered this compound in adult patients with SCD. The results of this trial are anticipated to provide crucial insights into the clinical efficacy and safety of this compound in this patient population.

Experimental Protocols

In Vitro Red Blood Cell Adhesion Assay (Microfluidic Model)

This protocol provides a general framework for assessing the effect of this compound's active metabolite, 15(S)-HEPE, on the adhesion of sickle RBCs to endothelial cells.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in microfluidic channels under physiological shear stress.

-

RBC Isolation: Isolate red blood cells from whole blood samples of patients with Sickle Cell Disease.

-

Treatment: Incubate either the HUVECs or the isolated sickle RBCs with varying concentrations of 15(S)-HEPE or a vehicle control.

-

Adhesion Assay: Perfuse the treated or untreated sickle RBCs through the microfluidic channels containing the HUVEC monolayer at a physiological flow rate.

-

Quantification: After a defined period, wash the channels to remove non-adherent RBCs. The number of adherent RBCs is then quantified using microscopy and image analysis software.

Workflow for the Microfluidic Adhesion Assay:

Caption: Experimental workflow for the in vitro red blood cell adhesion assay.

Immunoblotting for NF-κB Activation

This protocol outlines the general steps for assessing the effect of this compound on NF-κB activation in tissue samples from preclinical models.

-

Tissue Homogenization: Homogenize lung tissue samples from this compound-treated and vehicle-treated SCD mice in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) form of the NF-κB p65 subunit and total NF-κB p65.

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated NF-κB p65 to total NF-κB p65, which is indicative of NF-κB activation.

Conclusion

This compound represents a promising, novel therapeutic agent for Sickle Cell Disease with a unique dual mechanism of action that addresses both the inflammatory and hematological aspects of the disease. Its ability to modulate the NF-κB and NLRP3 inflammasome pathways, coupled with its inhibitory effect on sickle red blood cell adhesion, positions it as a potentially disease-modifying therapy. The ongoing Phase 2 clinical trial will be instrumental in further elucidating the clinical utility of this compound and its potential to improve the lives of patients with Sickle Cell Disease.

References

- 1. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]

- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Epeleuton: A Technical Guide to its Role in the Resolution of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its failure to resolve leads to chronic inflammatory diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a class of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1] Epeleuton (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a novel, orally administered, synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA).[2][3] Preclinical and clinical data suggest this compound plays a significant role in promoting the resolution of inflammation by modulating key pathways and cellular responses. This document provides a technical overview of this compound's mechanism of action, a summary of key experimental findings, and detailed methodologies for cited experiments.

Introduction to Inflammation Resolution

Historically, the resolution of inflammation was considered a passive process of dilution of pro-inflammatory signals. It is now understood to be an active process driven by SPMs, which are biosynthesized from polyunsaturated fatty acids like EPA and docosahexaenoic acid (DHA).[1] These mediators, including resolvins, protectins, and maresins, function to:

-

Inhibit Neutrophil Infiltration: SPMs act as "stop signals" for neutrophil recruitment to the site of inflammation.[4]

-

Stimulate Macrophage Efferocytosis: They enhance the capacity of macrophages to clear apoptotic cells and cellular debris.[4]

-

Promote Tissue Repair: SPMs facilitate the return to tissue homeostasis.[5]

A disruption in the balance between pro-inflammatory and pro-resolving mediators can lead to chronic inflammation, a key factor in numerous diseases.[1] this compound is being developed to address this imbalance by augmenting the body's natural resolution pathways.[3][6]

This compound's Mechanism of Action

This compound's primary mechanism is centered on its role as a precursor and modulator within the eicosanoid synthesis pathway. This compound is the ethyl ester of 15(S)-HEPE, a downstream metabolite of EPA.[7] Its actions are multi-modal, targeting several aspects of the inflammatory and resolution cascade.

Modulation of the Eicosanoid Pathway

Arachidonic acid (AA), an omega-6 fatty acid, is the precursor to potent pro-inflammatory eicosanoids, including prostaglandins (via the COX pathway) and leukotrienes (via the LOX pathway).[8][9] this compound, derived from an omega-3 fatty acid, influences this pathway in several ways:

-

Substrate Competition: this compound's parent compound, EPA, competes with AA for the same metabolic enzymes (COX and LOX). This competition leads to the production of less potent pro-inflammatory mediators.

-

Generation of Pro-Resolving Mediators: More importantly, the metabolism of EPA and its derivatives, like 15-HEPE, leads to the generation of E-series resolvins (e.g., Resolvin E1), a class of SPMs that actively promote resolution.[1][4]

-

Direct Anti-Inflammatory Effects: Studies show that this compound can directly reduce levels of pro-inflammatory mediators. For instance, in a mouse model of sickle cell disease (SCD), this compound treatment significantly lowered concentrations of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant.[2]

The following diagram illustrates this compound's influence on the eicosanoid signaling cascade.

Caption: this compound's modulation of the eicosanoid pathway.

Downregulation of Key Inflammatory Signaling Pathways

Preclinical studies have demonstrated that this compound can suppress the activation of critical pro-inflammatory transcription factors and signaling complexes. In a humanized mouse model of SCD, this compound treatment prevented the hypoxia/reoxygenation-induced activation of Nuclear Factor-kappa B (NF-κB).[2][3] It also led to the downregulation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses.[2][3][6] This multimodal action on core inflammatory pathways highlights its potential to broadly temper inflammatory conditions.

Summary of Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and clinical trials, demonstrating its anti-inflammatory and pro-resolving effects.

Preclinical Evidence

A significant body of preclinical work has been conducted using a humanized Townes mouse model of Sickle Cell Disease (SCD), a condition characterized by chronic inflammation and vaso-occlusive crises (VOCs).[10]

| Model / System | Key Findings | Quantitative Data Highlights | Reference |

| SCD Mouse Model | Reduced systemic & local inflammation, decreased vascular activation, reduced hemolysis and sickling. | Significantly lower concentrations of Leukotriene B4 in the liver. Significant reduction in VCAM-1 expression. | [2][11] |

| SCD Mouse Model | Downregulation of NF-κB activation and the NLRP3 inflammasome in lung, kidney, and liver. | Immunoblot analyses showed reduced phosphorylated NF-κB p65. | [2][3] |

| SCD Mouse Model | Reprogrammed lipidomic profile towards a pro-resolving pattern. | Significantly increased organ concentrations of 15-HEPE. | [2][11] |

| COVID-19 Hamster Model | Dose-dependent decrease in viral load and replication; reduced inflammatory and histopathological changes in respiratory tracts. | At higher doses, no detectable viral titres in the throat by day 2. | |

| In Vitro (SCD Patient RBCs) | Decreased adhesion of sickle red blood cells to activated endothelium under physiological flow. | Significant reduction in RBC adhesion at 50µM and 100µM concentrations of 15(S)-HEPE. | [12] |

Clinical Trial Data

This compound has been investigated in Phase 2 clinical trials for conditions involving cardiometabolic and inflammatory components.

| Trial Identifier | Patient Population | Key Findings | Quantitative Data Highlights (this compound 2 g/day vs. Placebo) | Reference |

| NCT02941549 | Adults with NAFLD, obesity, and hypertriglyceridemia. | Significantly decreased triglycerides, HbA1c, plasma glucose, and inflammatory markers. | Triglycerides: Significant decrease. HbA1c: -0.4% (P=0.026); -1.1% in patients with baseline >6.5% (P=0.047). HOMA-IR: -2.04 points vs -0.39 points (P=0.006). | [7][13] |

| NCT05861453 | Adult patients with Sickle Cell Disease. | Phase 2 study currently enrolling to evaluate pharmacokinetics, pharmacodynamics, and safety. Endpoints include changes in hemoglobin, hemolytic markers, and adhesion molecules. | Data expected in 2025. | [14] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Animal Model Studies (SCD Mouse Model)

The protocols used in the Sickle Cell Disease mouse model studies provide a framework for evaluating anti-inflammatory and pro-resolving agents.[2][10]

-

Animal Model: Humanized Townes sickle mice (SCD, Hba tm1(HBA)Tow Hbb tm2(HBG1,HBB*)Tow) and healthy control mice, typically 3-4 months old.[10]

-

Dosing Regimen: this compound (e.g., 1,000 mg/kg) or vehicle administered once daily by oral gavage for a period of several weeks (e.g., 6 weeks).[2][11]

-

Hypoxia/Reoxygenation (H/R) Stress: To mimic acute vaso-occlusive crises, mice undergo a period of hypoxia (e.g., 10 hours at 8% oxygen) followed by reoxygenation (e.g., 3 hours at 21% oxygen).[10]

-

Biomarker Analysis:

-

Flow Cytometry: Used to quantify circulating neutrophils (identified as CD45+Ly6G+ cells) from whole blood samples.[11]

-

Lipidomics: Tissues (lung, liver, kidney) are harvested, and lipid mediators (e.g., LTB4, 15-HEPE) are extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Immunoblotting (Western Blot): Protein extracts from tissues are separated by polyacrylamide gel electrophoresis. Specific antibodies are used to detect and quantify proteins of interest, such as phosphorylated NF-κB p65, total NF-κB p65, VCAM-1, and ICAM-1. GAPDH is often used as a loading control.[2]

-

The following diagram outlines a typical workflow for these preclinical studies.

Caption: A typical workflow for preclinical evaluation of this compound.

Clinical Trial Methodologies (NCT02941549)

This Phase 2a trial provides a template for assessing cardiometabolic and inflammatory markers in a human population.[7][13]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adults with Non-Alcoholic Fatty Liver Disease (NAFLD) and a Body Mass Index (BMI) of 25 to 40.

-

Intervention: Patients randomized (1:1:1) to receive this compound 2 g/day , this compound 1 g/day , or placebo for a specified duration (e.g., 16 weeks).

-

Endpoint Measurement:

-

Primary Endpoints: Changes in markers of liver health, such as Alanine Aminotransferase (ALT) and liver stiffness (measured by transient elastography).

-

Secondary/Post Hoc Analyses:

-

Lipid Panel: Triglycerides, VLDL-C, Total Cholesterol, LDL-C.

-

Glycemic Control: Hemoglobin A1c (HbA1c), fasting plasma glucose, insulin.

-

Insulin Resistance Indices: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) and Adipo-IR.

-

Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP) and other relevant cytokines measured via ELISA or multiplex assays.[15][16]

-

-

The Therapeutic Rationale for this compound

The therapeutic strategy for this compound is based on a logical progression from the underlying pathology of chronic inflammatory diseases to a targeted intervention that restores homeostasis.

Caption: The therapeutic logic of this compound in resolving inflammation.

Conclusion

This compound represents a targeted therapeutic approach aimed at augmenting the body's natural inflammation resolution pathways. By serving as a precursor to specialized pro-resolving mediators and actively downregulating key pro-inflammatory signaling cascades like NF-κB and the NLRP3 inflammasome, it offers a dual mechanism of action.[3] Preclinical data, particularly in models of sickle cell disease, robustly support its anti-inflammatory and pro-resolving effects.[2][11] Early clinical data further suggest benefits in improving systemic inflammation and cardiometabolic health.[7][13] Ongoing clinical trials will further elucidate the potential of this compound as a first-in-class oral therapy for diseases characterized by unresolved inflammation.

References

- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pro-resolving mediators produced from EPA and DHA: Overview of the pathways involved and their mechanisms in metabolic syndrome and related liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound, a Novel Synthetic Second‐Generation n‐3 Fatty Acid, on Non‐Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mastattack.org [mastattack.org]

- 9. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review [mdpi.com]

- 10. P1483: this compound, A NOVEL SYNTHETIC SECOND GENERATION W-3 FATTY ACID, PROTECTS HUMANIZED SICKLE CELL MICE AGAINST HYPOXIA/REOXYGENATION ORGAN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]

- 12. P1439: this compound, A NOVEL SYNTHETIC Ω-3 FATTY ACID, REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS UNDER PHYSIOLOGICAL FLOW CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a Novel Synthetic Second-Generation n-3 Fatty Acid, on Non-Alcoholic Fatty Liver Disease, Triglycerides, Glycemic Control, and Cardiometabolic and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 16. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of 15(S)-HEPE Ethyl Ester: A Technical Guide for Researchers

Abstract: 15(S)-hydroxyeicosapentaenoic acid ethyl ester (15(S)-HEPE EE) is a synthetic, next-generation n-3 fatty acid derivative that functions as a pro-drug for its active form, 15(S)-HEPE.[1][2][3] This molecule is gaining significant attention in the scientific and pharmaceutical communities for its potent anti-inflammatory and pro-resolving properties. This technical guide provides an in-depth overview of the known cellular targets of 15(S)-HEPE, its modulation of key signaling pathways, and the experimental methodologies used to elucidate these interactions. The primary molecular targets identified to date include the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and lipoxygenase (LOX) enzymes. By interacting with these targets, 15(S)-HEPE orchestrates a complex network of downstream effects, including the inhibition of pro-inflammatory mediator production, reduction of immune cell activation, and promotion of inflammation resolution. These mechanisms underpin its therapeutic potential in a range of conditions, including inflammatory disorders and sickle cell disease.[2][4]

Introduction

Overview of 15(S)-HEPE Ethyl Ester

15(S)-HEPE ethyl ester is the ethyl ester form of 15(S)-HEPE, a monohydroxy fatty acid biosynthesized from eicosapentaenoic acid (EPA) by the enzyme 15-lipoxygenase (15-LO).[5][6][7] As an orally administered small molecule, the ethyl ester form enhances stability and bioavailability, undergoing hydrolysis in the body to release the active 15(S)-HEPE moiety.[2] This active metabolite is an oxylipin that plays a crucial role in mediating the beneficial effects of n-3 polyunsaturated fatty acids.[1][2]

Therapeutic Rationale

The therapeutic potential of 15(S)-HEPE EE is rooted in its ability to modulate inflammation, a key pathological component of numerous diseases. Its mechanisms are multifaceted, involving both the suppression of pro-inflammatory signals and the active promotion of resolution pathways.[2][8][9] Studies have demonstrated its efficacy in reducing inflammation in murine models of colitis and peritonitis.[9][10] Furthermore, preclinical studies in models of sickle cell disease (SCD) have shown that 15(S)-HEPE EE can improve red blood cell health, reduce hemolysis and sickling, and mitigate blood vessel inflammation and organ damage.[1][2][4]

Primary Cellular Targets and Molecular Interactions

The biological effects of 15(S)-HEPE are initiated by its interaction with specific cellular proteins. The primary targets identified are PPARγ and various lipoxygenase enzymes, which are critical regulators of inflammation and metabolism.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated nuclear receptor that controls the expression of a multitude of genes involved in lipid metabolism and inflammation. 15(S)-HEPE has been identified as a ligand that interacts with and activates PPARγ.[11] This interaction is a key mechanism for its anti-allergic and anti-inflammatory effects. For instance, the activation of PPARγ by 15-HEPE leads to the inhibition of mast cell degranulation.[11] While direct binding studies for 15(S)-HEPE are emerging, extensive research on the closely related arachidonic acid metabolite, 15(S)-HETE, strongly supports this interaction, demonstrating that it acts as an endogenous ligand for PPARγ, activating PPARγ-dependent transcription and inhibiting cancer cell proliferation.[12][13][14]

Table 1: Quantitative Data on PPARγ Activation by 15(S)-HETE

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| 15(S)-HETE | PC3 (Prostate Carcinoma) | 10 µM | > 2-fold induction of PPAR-dependent transcription | [13] |

| 15(S)-HETE | PC3 (Prostate Carcinoma) | 30 µM | IC₅₀ for inhibition of proliferation (14-day assay) |[13] |

Lipoxygenase (LOX) Enzymes

A pivotal anti-inflammatory mechanism of 15(S)-HEPE is its ability to inhibit key enzymes in the eicosanoid synthesis pathway. Specifically, 15-HEPE has been shown to inhibit 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).[8] These enzymes are responsible for converting arachidonic acid into potent pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB₄) and Leukotriene C4 (LTC₄). By inhibiting these enzymes, 15(S)-HEPE effectively reduces the production of these inflammatory mediators, thereby decreasing leukocyte infiltration and plasma leakage at sites of inflammation.[8][9]

Table 2: Effect of 15-HEPE Precursor on Pro-inflammatory Mediator Production in Zymosan-Induced Peritonitis

| Mediator | Effect of 15-HEPE-lysoPC | Reference |

|---|---|---|

| Leukotriene B₄ (LTB₄) | Marked inhibition of formation | [8] |

| Leukotriene C₄ (LTC₄) | Reduction in formation | [8] |

| TNF-α | Marked inhibition of formation | [8] |

| IL-2, IL-6, IFN-γ | Marked inhibition of formation |[8] |

Other Potential Binding Proteins

While PPARγ and LOX enzymes are primary targets, other proteins may be involved in the transport and activity of 15(S)-HEPE. Liver Fatty Acid Binding Protein (L-FABP) has been shown to bind with high affinity to related lipoxygenase metabolites like 15-HPETE and 15-HETE, suggesting that FABPs could act as intracellular carriers for 15(S)-HEPE, concentrating it near its nuclear or enzymatic targets.[15]

Table 3: Binding Affinities of Related Lipids to Liver Fatty Acid Binding Protein (L-FABP)

| Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|

| 15-HPETE | 76 nM | [15] |

| 5-HETE | 175 nM | [15] |

| 15-HETE | 1.8 µM |[15] |

Key Signaling Pathways and Cellular Responses

The interaction of 15(S)-HEPE with its cellular targets triggers downstream signaling cascades that culminate in broad anti-inflammatory and pro-resolving cellular responses.

Anti-Inflammatory and Pro-Resolving Pathways

The primary anti-inflammatory pathway involves the direct inhibition of 5-LOX and 12-LOX, leading to a significant reduction in pro-inflammatory leukotrienes and cytokines.[8][9] Concurrently, 15(S)-HEPE serves as a substrate for the biosynthesis of lipoxins, such as Lipoxin A5, which are specialized pro-resolving mediators that actively terminate the inflammatory response.[1][2][8][9] In sickle cell disease models, this pathway is further shown to involve the prevention of nuclear factor-κB (NF-κB) activation and the downregulation of the NLRP3 inflammasome, a key component in inflammatory reactions.[2]

References

- 1. Epeleuton, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound-scdtrial.com [this compound-scdtrial.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Synthetic n-3 Fatty Acids: An In-depth Technical Guide

Introduction

Omega-3 (n-3) fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are essential polyunsaturated fatty acids (PUFAs) recognized for their significant roles in human health, with therapeutic benefits spanning cardiovascular, neurological, and inflammatory domains. While dietary sources such as fatty fish are rich in these compounds, the inherent variability in their composition and bioavailability has spurred the development of highly purified and chemically modified synthetic n-3 fatty acids. These synthetic analogues offer standardized dosages, improved stability, and tailored pharmacokinetic profiles, positioning them as promising therapeutic agents. This technical guide provides a comprehensive overview of the therapeutic potential of synthetic n-3 fatty acids, targeting researchers, scientists, and drug development professionals. It delves into their mechanisms of action, presents quantitative data from pivotal clinical trials, details key experimental protocols, and visualizes complex biological pathways and workflows.

Therapeutic Landscape of Synthetic n-3 Fatty Acids

The therapeutic landscape of synthetic n-3 fatty acids is dominated by their application in managing dyslipidemia and reducing cardiovascular risk. However, their potent anti-inflammatory and pro-resolving properties are paving the way for their investigation in a broader range of inflammatory conditions.

Icosapent Ethyl (IPE)

Icosapent ethyl, a highly purified ethyl ester of EPA, is the most extensively studied synthetic n-3 fatty acid. It is approved as an adjunct to diet to reduce triglyceride (TG) levels in adults with severe hypertriglyceridemia.[1] Furthermore, it is indicated to reduce the risk of major adverse cardiovascular events in high-risk patients on statin therapy.[1] The REDUCE-IT trial was a landmark study that demonstrated a significant 25% relative risk reduction in major adverse cardiovascular events with icosapent ethyl compared to placebo in patients with elevated triglycerides and established cardiovascular disease or diabetes.[2][3]

Omega-3-Acid Ethyl Esters

These are prescription mixtures of ethyl esters of EPA and DHA. While effective in lowering triglycerides, some formulations have been associated with an increase in low-density lipoprotein cholesterol (LDL-C).[4]

Omega-3-Carboxylic Acids

This formulation consists of a mixture of EPA and DHA in their free fatty acid form. This chemical structure enhances their bioavailability compared to ethyl esters, as their absorption is less dependent on the presence of dietary fat and pancreatic lipase activity.[5]

Emerging Synthetic n-3 Fatty Acids

Research into novel synthetic n-3 fatty acid derivatives is ongoing, with a focus on enhancing potency, specificity, and pharmacokinetic properties. One such example is BAM15, a small-molecule mitochondrial uncoupler that has shown promise in preclinical models of obesity and metabolic disease by increasing energy expenditure and improving glycemic control.[6][7]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative effects of various synthetic n-3 fatty acids on key cardiometabolic and inflammatory biomarkers from major clinical trials.

Table 1: Effects of Icosapent Ethyl on Lipid and Lipoprotein Parameters

| Trial | Patient Population | Treatment Group | N | Baseline TG (mg/dL) | Median Change from Baseline in TG (%) | Baseline LDL-C (mg/dL) | Median Change from Baseline in LDL-C (%) |

| MARINE [8] | Very high triglycerides (≥500 mg/dL) | IPE 4 g/day | 76 | 680 | -33.1 | - | -2.3 |

| IPE 2 g/day | 73 | 657 | -19.7 | - | +5.2 | ||

| Placebo | 80 | 703 | - | - | - | ||

| ANCHOR [9] | High triglycerides (200-500 mg/dL) with controlled LDL-C | IPE 4 g/day | 237 | 260.6 | -21.5 | 88.6 | -6.2 |

| IPE 2 g/day | 234 | 256.7 | -10.1 | 87.6 | -3.9 | ||

| Placebo | 231 | 256.4 | +2.2 | 87.6 | +2.8 | ||

| REDUCE-IT [3] | High triglycerides (135-499 mg/dL) with high cardiovascular risk | IPE 4 g/day | 4089 | 216 | -18.3 | 75 | +2.7 |

| Placebo | 4090 | 216 | +2.2 | 74 | +10.2 |

*p < 0.05 vs. placebo

Table 2: Effects of Icosapent Ethyl on Inflammatory Markers

| Trial | Patient Population | Treatment Group | N | Baseline hs-CRP (mg/L) | Median Change from Baseline in hs-CRP (%) | Baseline IL-6 (pg/mL) | Median Change from Baseline in IL-6 (%) |

| MARINE [10] | Very high triglycerides | IPE 4 g/day | 76 | 2.1 | -36 | 1.4 | - |

| ANCHOR [10] | High triglycerides | IPE 4 g/day | 237 | 2.1 | -22 | 1.5 | - |

| REDUCE-IT Biomarker Substudy [2] | High triglycerides with high cardiovascular risk | IPE 4 g/day | - | 1.74 | -13.9 | 1.12 | - |

| Placebo (Mineral Oil) | - | 1.75 | +32.3 | 1.12 | +18.8 |

*p < 0.05 vs. placebo

Table 3: Preclinical Data for BAM15 in Diet-Induced Obese Mice

| Parameter | Control | BAM15 | % Change |

| Body Weight Gain (g) | 20.5 | 5.2 | -74.6 |

| Fat Mass (%) | 45 | 25 | -44.4 |

| Fasting Glucose (mg/dL) | 160 | 110 | -31.3 |

| Plasma Insulin (ng/mL) | 3.5 | 1.2 | -65.7 |

Data adapted from preclinical studies.[6][7]

Mechanisms of Action

Synthetic n-3 fatty acids exert their therapeutic effects through a multitude of mechanisms, including modulation of lipid metabolism, resolution of inflammation, and interaction with specific cellular receptors.

1. Modulation of Lipid Metabolism

EPA and DHA are known to decrease hepatic synthesis of triglycerides and increase their clearance from the circulation. They achieve this by downregulating the expression of genes involved in lipogenesis and upregulating genes involved in fatty acid oxidation.

2. Anti-inflammatory and Pro-resolving Effects

A cornerstone of the therapeutic potential of n-3 fatty acids lies in their ability to modulate inflammatory responses. They compete with the pro-inflammatory n-6 fatty acid, arachidonic acid (AA), for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less potent pro-inflammatory eicosanoids and the generation of a novel class of lipid mediators known as specialized pro-resolving mediators (SPMs).

Specialized Pro-resolving Mediators (SPMs) Biosynthesis

SPMs, including resolvins, protectins, and maresins, are actively biosynthesized during the resolution phase of inflammation and play a critical role in returning tissues to homeostasis.[11][12]

3. Receptor-Mediated Signaling

Synthetic n-3 fatty acids and their metabolites can directly interact with and modulate the activity of several cell surface and nuclear receptors.

G Protein-Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including EPA and DHA.[13] Its activation in macrophages leads to the recruitment of β-arrestin-2, which in turn inhibits the pro-inflammatory signaling cascade mediated by Toll-like receptors (TLRs) and TNF-α.[13]

Peroxisome Proliferator-Activated Receptors (PPARs)

N-3 fatty acids are natural ligands for PPARs, a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Activation of PPAR-α by n-3 fatty acids increases the expression of genes involved in fatty acid oxidation, while activation of PPAR-γ has insulin-sensitizing and anti-inflammatory effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. N-3 fatty acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[14][15][16] This inhibition can occur through multiple mechanisms, including the prevention of IκB phosphorylation and degradation.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of synthetic n-3 fatty acids.

1. In Vitro Assay for NF-κB Inhibition

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of synthetic n-3 fatty acids on NF-κB activation in macrophage-like cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents:

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipofectamine 2000

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipopolysaccharide (LPS)

-

Synthetic n-3 fatty acid (e.g., EPA, DHA)

-

Dual-Luciferase Reporter Assay System

-

-

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh DMEM containing the desired concentrations of the synthetic n-3 fatty acid or vehicle control.

-

Pre-incubate the cells for 4 hours.

-

Stimulate the cells with 100 ng/mL LPS for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.[14][15]

-

2. In Vivo Model of Dyslipidemia

This protocol outlines the use of a high-fat diet-induced model of dyslipidemia in mice to evaluate the lipid-lowering effects of synthetic n-3 fatty acids.

-

Animal Model: C57BL/6J mice.

-

Diets:

-

Control diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

-

Test Article: Synthetic n-3 fatty acid formulated for oral gavage.

-

Protocol:

-

House male C57BL/6J mice (8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Acclimatize the mice for one week with free access to a standard chow diet and water.

-

Randomly assign the mice to different groups: Control diet, HFD + vehicle, HFD + synthetic n-3 fatty acid (low dose), and HFD + synthetic n-3 fatty acid (high dose).

-

Feed the mice their respective diets for 12-16 weeks.

-

Administer the synthetic n-3 fatty acid or vehicle daily via oral gavage for the last 4-8 weeks of the study.

-

Monitor body weight and food intake weekly.

-

At the end of the study, fast the mice overnight and collect blood via cardiac puncture for lipid analysis.

-

Measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.

-

Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., qPCR for lipogenic and fatty acid oxidation genes).

-

Experimental Workflow Diagram

Conclusion and Future Directions

Synthetic n-3 fatty acids, particularly icosapent ethyl, have demonstrated significant therapeutic potential, primarily in the management of dyslipidemia and the reduction of cardiovascular risk. Their multifaceted mechanisms of action, encompassing lipid metabolism modulation, potent anti-inflammatory effects, and receptor-mediated signaling, underscore their pleiotropic benefits. The development of novel synthetic derivatives with enhanced bioavailability and targeted activities holds promise for expanding their therapeutic applications to a wider range of inflammatory and metabolic diseases.

Future research should focus on:

-

Head-to-head clinical trials: Directly comparing the efficacy and safety of different synthetic n-3 fatty acid formulations.

-

Exploration of new therapeutic areas: Investigating the potential of synthetic n-3 fatty acids in neuroinflammatory disorders, autoimmune diseases, and oncology.

-

Personalized medicine approaches: Identifying patient populations who are most likely to benefit from synthetic n-3 fatty acid therapy based on their genetic and metabolic profiles.

-

Development of next-generation synthetic n-3 fatty acids: Designing novel molecules with improved potency, selectivity, and drug-like properties.

The continued exploration of the therapeutic potential of synthetic n-3 fatty acids is a promising avenue for the development of novel and effective treatments for a variety of complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Randomized Treatment With Icosapent Ethyl and a Mineral Oil Comparator on Interleukin-1β, Interleukin-6, C-Reactive Protein, Oxidized Low-Density Lipoprotein Cholesterol, Homocysteine, Lipoprotein(a), and Lipoprotein-Associated Phospholipase A2: A REDUCE-IT Biomarker Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comparative Overview of Prescription Omega-3 Fatty Acid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icosapent ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icosapent Ethyl, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2015029364A1 - Method for producing high purity omega-3 fatty acid ethyl ester - Google Patents [patents.google.com]

- 16. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epeleuton in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epeleuton (15(S)-hydroxy-eicosapentaenoic acid ethyl ester) is a novel, synthetic omega-3 fatty acid derivative currently under investigation for its therapeutic potential in inflammatory conditions, particularly sickle cell disease (SCD).[1][2] As a second-generation n-3 fatty acid, this compound has demonstrated a favorable safety profile in clinical trials and potent anti-inflammatory and pro-resolving activities in preclinical models.[1][3][4] Its active moiety, 15(S)-HEPE, targets key drivers of inflammation and multicellular adhesion, making it a compound of significant interest for in vitro research.[5]

These application notes provide an overview of the mechanism of action of this compound, recommended dosages for in vitro studies based on published data, and detailed protocols for evaluating its effects in cell culture.

Mechanism of Action

This compound exerts its effects primarily through its active form, 15(S)-HEPE. The proposed mechanisms of action include:

-

Anti-inflammatory Effects: this compound has been shown to prevent the activation of the nuclear factor-kappa B (NF-κB) p65 signaling pathway, a key regulator of inflammation.[1][6] This leads to the downregulation of pro-inflammatory genes and adhesion molecules such as VCAM-1 and E-selectin.[1][6]

-

Pro-resolving Properties: It promotes a pro-resolving lipidomic profile in target organs, contributing to the resolution of inflammation.[1]

-

NLRP3 Inflammasome Downregulation: this compound has been observed to downregulate the NLRP3 inflammasome, which is involved in sensing cellular stress and initiating inflammatory responses.[1][3]

-

Reduction of Cell Adhesion: In vitro studies have demonstrated that 15(S)-HEPE, the active form of this compound, significantly reduces the adhesion of red blood cells to endothelial cells under physiological flow conditions.[5]

Quantitative Data Summary

The following tables summarize the dosages of this compound and its active moiety, 15(S)-HEPE, used in both in vivo and in vitro studies. The in vitro concentrations were selected based on clinical pharmacokinetic data from oral this compound administration.[5]

Table 1: this compound (15(S)-HEPE) Dosage for In Vitro Studies

| Cell Type | Concentration(s) | Incubation Time | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM, 100 µM | 6 hours | Decreased adhesion of sickle red blood cells to heme-activated endothelium. | [5] |

| Sickle Red Blood Cells (RBCs) | 50 µM, 100 µM | 6 hours | Decreased adhesion to heme-activated endothelium. | [5] |

Table 2: this compound Dosage for In Vivo Studies (for context)

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Humanized Sickle Cell Mice | 1,000 mg/kg/day (oral gavage) | 6 weeks | Reduced inflammation, hemolysis, and sickling; prevented activation of NF-κB and NLRP3 inflammasome; downregulated VCAM-1 and E-selectin. | [1][6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for in vitro studies.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: General experimental workflow for in vitro this compound studies.

Experimental Protocols

Protocol 1: Preparation of 15(S)-HEPE for In Vitro Use

Note: this compound is the ethyl ester form. For direct application to cell cultures, it is recommended to use its active moiety, 15(S)-HEPE.

Materials:

-

15(S)-HEPE

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Target cell culture medium

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution of 15(S)-HEPE in DMSO. For example, dissolve 1 mg of 15(S)-HEPE in an appropriate volume of DMSO to create a 10 mM stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM or 100 µM).

-

Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Protocol 2: Endothelial Cell-Red Blood Cell Adhesion Assay

This protocol is adapted from the methodology used to study the effects of 15(S)-HEPE on the adhesion of sickle red blood cells to endothelial cells.[5]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Human Red Blood Cells (RBCs), isolated from whole blood

-

Basal cell culture medium (e.g., EBM) with 10 mM HEPES

-

15(S)-HEPE working solutions (50 µM and 100 µM)

-

Heme solution (40 µM)

-

Microfluidic device or culture plates suitable for flow assays

-

Phosphate-buffered saline (PBS)

Procedure:

-

Endothelial Cell Culture: a. Seed HUVECs into the microfluidic channels or culture plates. b. Culture HUVECs in endothelial cell growth medium until they form a confluent monolayer (typically at least 72 hours). For microfluidic systems, apply physiological shear stress (e.g., 15 dyne/cm²).[5]

-

Cell Treatment: a. Condition 1 (Endothelial Treatment): Treat the HUVEC monolayer with 50 µM or 100 µM 15(S)-HEPE in culture medium for 6 hours at 37°C. Use a vehicle control for comparison. b. Condition 2 (RBC Treatment): Isolate RBCs from whole blood by centrifugation and resuspend in basal cell culture medium to the desired hematocrit (e.g., 20%).[5] Treat the RBC suspension with 50 µM or 100 µM 15(S)-HEPE for 6 hours at 37°C.

-

Adhesion Assay: a. After the 6-hour treatment, wash the HUVEC monolayer with pre-warmed basal medium to remove any residual treatment solution. b. Activate the HUVECs by introducing medium containing 40 µM heme for 15 minutes.[5] c. Introduce the RBC suspension (either treated or untreated, depending on the experimental condition) into the microfluidic channels or over the HUVEC monolayer under physiological flow conditions. d. Allow the RBCs to flow over the HUVECs for a defined period (e.g., 15 minutes). e. Gently wash the monolayer with basal medium to remove non-adherent RBCs.

-

Quantification: a. Image multiple fields of view using a microscope. b. Quantify the number of adherent RBCs per unit area. c. Compare the number of adherent RBCs in the 15(S)-HEPE-treated conditions to the vehicle control. Statistical significance can be assessed using appropriate tests (e.g., t-test or ANOVA).

Protocol 3: Assessment of Anti-inflammatory Activity via NF-κB Inhibition (Western Blot)

This protocol provides a general method to assess whether this compound inhibits NF-κB activation in a chosen cell line (e.g., macrophages, endothelial cells).

Materials:

-

Selected cell line (e.g., THP-1 monocytes, HUVECs)

-

Complete cell culture medium

-

15(S)-HEPE working solutions

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or TNF-α at 10 ng/mL)

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow. For suspension cells like THP-1, differentiate them into macrophages using PMA if desired.

-

Pre-treatment: Pre-treat the cells with various concentrations of 15(S)-HEPE (and a vehicle control) for a specified duration (e.g., 6 hours).

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the media and incubate for a time known to induce robust p65 phosphorylation (e.g., 15-60 minutes).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody for phospho-p65 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane (if necessary) and re-probe for total p65 and a loading control.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 and/or the loading control. Compare the levels of p65 phosphorylation in the 15(S)-HEPE-treated groups to the stimulated control group.

References

- 1. This compound, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-scdtrial.com [this compound-scdtrial.com]